Bicyclo(6.2.0)deca-2,6-diene, cis-
CAS No.: 77614-69-8
Cat. No.: VC19354742
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77614-69-8 |
---|---|
Molecular Formula | C10H14 |
Molecular Weight | 134.22 g/mol |
IUPAC Name | (2Z,6Z)-bicyclo[6.2.0]deca-2,6-diene |
Standard InChI | InChI=1S/C10H14/c1-2-4-6-10-8-7-9(10)5-3-1/h3-6,9-10H,1-2,7-8H2/b5-3-,6-4- |
Standard InChI Key | PMHDWEHIGJZMEF-GLIMQPGKSA-N |
Isomeric SMILES | C1/C=C\C2C(/C=C\C1)CC2 |
Canonical SMILES | C1CC=CC2CCC2C=C1 |
Introduction
Physicochemical Properties
Computed Properties
PubChem’s computed properties provide foundational insights into the compound’s behavior:
The XLogP3-AA value of 3.2 indicates moderate lipophilicity, suggesting solubility in non-polar solvents like pentane . The absence of hydrogen bond donors or acceptors aligns with its hydrocarbon nature, further corroborated by a polar surface area of 0 Ų .
Reactivity and Stability
The compound’s reactivity is influenced by its strained bicyclic framework and electron-rich double bonds. Analogous bicyclo[6.2.0] systems are reported to dimerize upon heating to 100°C, forming larger unsaturated rings . Additionally, the cis-diene’s double bonds may participate in Diels-Alder reactions or electrophilic additions, though steric hindrance from the bicyclic structure could modulate such reactivity.
Oxidative instability is another critical consideration. Like its decapentaene analog, the cis-diene likely reacts with atmospheric oxygen, necessitating storage under inert conditions .
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